4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Übersicht
Beschreibung
The compound is an analogue of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865). It has been identified as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt), an enzyme involved in the biosynthesis of NAD+ .
Molecular Structure Analysis
The compound contains a quinazolin-4-one moiety, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . It also contains a prop-2-ynylamino group and a pyridin-3-ylmethyl group .Wissenschaftliche Forschungsanwendungen
Potent Inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt)
This compound has been shown to be a potent inhibitor of Nampt, with its cellular target identified, leading to the optimization of its biochemical and cellular Nampt activity, as well as cytotoxicity. The specific structural components of the molecule, such as the 3-pyridylmethylamide substituent, are critical to its cellular Nampt activity and cytotoxicity. Some compounds derived from it showed subnanomolar inhibition of Nampt and low nanomolar cytotoxicity in cellular assays (Lockman et al., 2010).
Antitumor Agent with Unique Biochemical Characteristics
As a quinazolin-4-one antitumor agent, this compound exhibits high growth-inhibitory activity and has a folate-independent locus of action. Its distinctive biochemical characteristics include a delayed, non-phase-specific cell-cycle arrest. Its low aqueous solubility led to the development of more water-soluble analogues for in vivo evaluation, with some analogues demonstrating up to 6-fold higher cytotoxicity than the original compound while retaining its unique biochemical properties (Bavetsias et al., 2002).
Potential Antimicrobial Activities
Several 2-pyridylquinazoline derivatives, related to this compound, were synthesized and screened for antiproliferative and antimicrobial activities against various eukaryotic and prokaryotic cells. Some compounds showed selective antibacterial activity, indicating potential as candidates for further developmental studies in the antimicrobial field (Eweas et al., 2021).
Anti-Fungal and Anti-Bacterial Activities
Novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited significant in vitro anti-microbial activities, with one specific compound displaying potent anti-microbial activity against various bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents based on this chemical structure (Mohamed et al., 2010).
Non-Phase Specific Cell Cycle Arrest in Tumor Cells
The compound induces an unusual and delayed cell cycle arrest in various human tumor cell lines, which is not phase-specific. This unique action provides evidence for a novel locus of action for this compound as an anticancer agent (Skelton et al., 1998).
Eigenschaften
IUPAC Name |
4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBLWMBWXIKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432117 | |
Record name | CB30865 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
CAS RN |
206275-15-2 | |
Record name | CB30865 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.